Varenicline N-Glucoside

Vue d'ensemble

Description

Varenicline N-Glucoside is a derivative of Varenicline, a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .

Molecular Structure Analysis

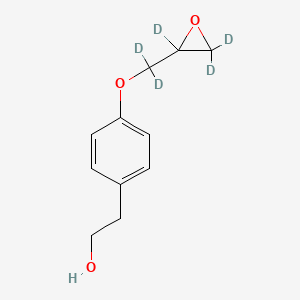

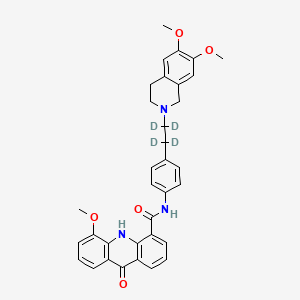

The molecular formula of this compound is C19H23N3O5 . It has a molecular weight of 373.403 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Applications De Recherche Scientifique

Mechanism of Action and Efficacy in Smoking Cessation

Varenicline, acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor, has demonstrated significant efficacy in smoking cessation. Clinical trials have consistently shown varenicline's superior effectiveness over placebo and other cessation aids like bupropion in promoting smoking abstinence among adults attempting to quit. Its unique mechanism—modulating nicotinic cholinergic receptors—reduces craving and diminishes the pleasurable effects of smoking, thereby aiding smokers in their quit attempts (Keating & Siddiqui, 2006; Fagerström & Hughes, 2008).

Potential Beyond Smoking Cessation

Research has also explored varenicline's potential in treating other forms of drug dependence. Its action on nicotinic acetylcholine receptors, crucial in the neurobiology of addiction, suggests a broader applicability in managing dependencies beyond nicotine. For instance, preliminary findings indicate that varenicline may reduce alcohol consumption and modulate behaviors associated with cocaine craving, highlighting its potential as a versatile agent in addiction therapy (Crunelle et al., 2010).

Safety and Tolerability

Concerning safety and tolerability, varenicline has been well-received in various populations, including those with psychiatric conditions. While initial post-marketing surveillance raised questions about neuropsychiatric side effects, subsequent research has largely affirmed its safety profile, advocating for careful monitoring and patient education to mitigate risks (Purvis et al., 2010; Burke et al., 2016).

Mécanisme D'action

Target of Action

Varenicline N-Glucoside primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nAChR . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . Full agonism is displayed on alpha7-receptors .

Mode of Action

This compound interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Pharmacokinetics

Varenicline is almost entirely absorbed following oral administration, and absorption is unaffected by food . It undergoes only minimal metabolism (less than 10%) , and approximately 90% of the drug is excreted in the urine unchanged . Varenicline has a mean elimination half-life of approximately 24 hours in smokers .

Result of Action

The primary result of this compound’s action is the reduction of cravings and withdrawal symptoms associated with smoking cessation . By acting as a partial agonist at nAChRs, it displaces nicotine at its sites of action in the brain, thereby reducing the rewarding effects of nicotine and easing withdrawal symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physical state of polyethylene glycol (PEG) used in an osmotic coating can heavily impact the degradation of PEG and the resulting drug reactivity . Antioxidants in the coating and oxygen scavengers in the packaging also serve to prevent the PEG degradation, and consequently provide for drug stability .

Analyse Biochimique

Biochemical Properties

Varenicline N-Glucoside plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype . These interactions are crucial for its function as a partial agonist, which helps in modulating neurotransmitter release and reducing nicotine cravings. The glycosylation of varenicline to form this compound enhances its solubility and stability, making it a more effective compound for biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and neuronal activity . This modulation affects cell signaling pathways, particularly those involved in dopamine release, which is essential for its role in smoking cessation . Additionally, this compound can impact gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, it binds to the alpha4/beta2 subtype of these receptors, leading to partial activation and subsequent modulation of neurotransmitter release . This binding displaces nicotine from its binding sites, reducing its stimulatory effects on the brain’s reward system . Additionally, this compound can inhibit or activate specific enzymes involved in neurotransmitter synthesis, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including consistent modulation of neurotransmitter release and receptor activity . These findings suggest that this compound maintains its efficacy over time, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces nicotine cravings and withdrawal symptoms by modulating nicotinic acetylcholine receptor activity . At higher doses, this compound can exhibit toxic or adverse effects, including gastrointestinal disturbances and behavioral changes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation, oxidation, and conjugation with hexose sugars . These metabolic processes enhance its solubility and facilitate its excretion from the body. The primary enzymes involved in these pathways include UDP-glucuronosyltransferases and cytochrome P450 oxidases . These enzymes play a crucial role in the biotransformation of this compound, ensuring its efficient metabolism and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with nicotinic acetylcholine receptors and other biomolecules to exert its effects .

Propriétés

IUPAC Name |

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDZVKOJXFIIZ-LYRYMMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676192 | |

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-31-9 | |

| Record name | 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)